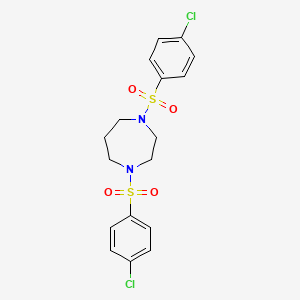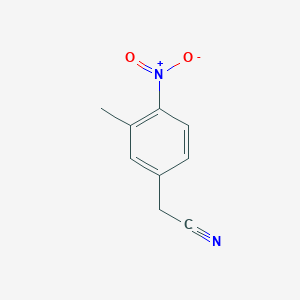
2-(3-Methyl-4-nitrophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-4-nitrophenyl)acetonitrile, also known as MNPAC, is a chemical compound commonly used in scientific research applications. It is a nitrile derivative of 3-methyl-4-nitrophenol, a phenol compound with a nitro group at the ortho position. MNPAC is a colorless, crystalline solid with a melting point of 40-41 °C and a boiling point of 215-217 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methyl-4-nitrophenyl)acetonitrile involves the reaction of 3-Methyl-4-nitrobenzaldehyde with malononitrile in the presence of a base to form 2-(3-Methyl-4-nitrophenyl)acetonitrile.
Starting Materials
3-Methyl-4-nitrobenzaldehyde, Malononitrile, Base (such as sodium ethoxide or potassium tert-butoxide), Solvent (such as ethanol or DMF)
Reaction
Dissolve 3-Methyl-4-nitrobenzaldehyde and malononitrile in a solvent such as ethanol or DMF., Add a base such as sodium ethoxide or potassium tert-butoxide to the reaction mixture., Heat the reaction mixture under reflux for several hours., Allow the reaction mixture to cool and then filter the precipitated product., Wash the product with a suitable solvent and dry it under vacuum to obtain 2-(3-Methyl-4-nitrophenyl)acetonitrile.
Mécanisme D'action
2-(3-Methyl-4-nitrophenyl)acetonitrile is known to act as a substrate for several enzymes, including nitroreductases, cytochrome P450s, and oxidoreductases. It is also known to inhibit the activity of several enzymes, such as cytochrome P450s, nitroreductases, and aldehyde oxidases.
Effets Biochimiques Et Physiologiques
2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, including cytochrome P450s, nitroreductases, and aldehyde oxidases. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases. In addition, 2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have an anti-inflammatory effect, and to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methyl-4-nitrophenyl)acetonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and is stable at room temperature. Additionally, it is soluble in organic solvents, which makes it easier to use in a variety of experiments. However, 2-(3-Methyl-4-nitrophenyl)acetonitrile is not very soluble in water, which may limit its use in certain types of experiments.
Orientations Futures
In the future, 2-(3-Methyl-4-nitrophenyl)acetonitrile could be used in the development of new drugs and other compounds with therapeutic applications. Additionally, it could be used to study the mechanisms of action of various enzymes and cell signaling pathways. It could also be used to study the effects of oxidative stress and inflammation. Furthermore, it could be used to synthesize new polymers and dyes, and to develop new methods for the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
2-(3-Methyl-4-nitrophenyl)acetonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of enzyme mechanisms, and the investigation of cell signaling pathways. It is also used in the synthesis of polymers, such as polyacrylamides, and in the production of dyes and pigments.
Propriétés
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-8(4-5-10)2-3-9(7)11(12)13/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDDKCXHPQTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenyl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

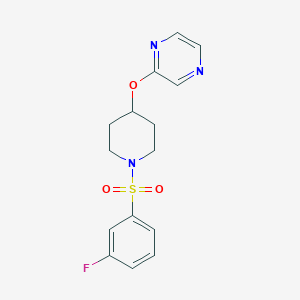
![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)
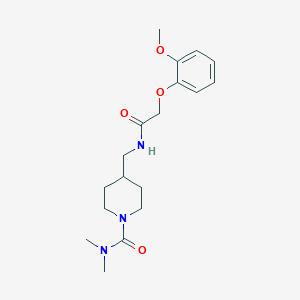
![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)
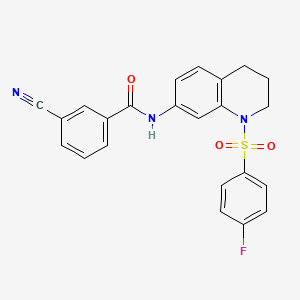
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)
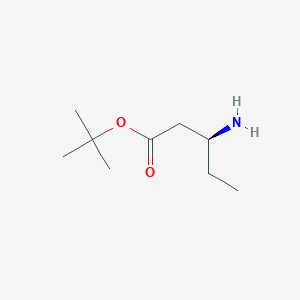

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)
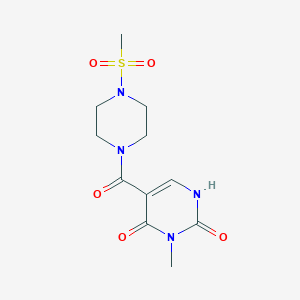
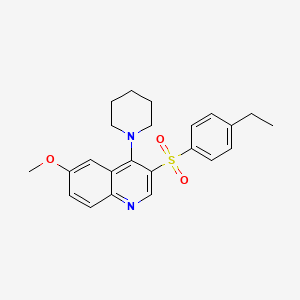
![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)
